molecular formula C9H9N3O6 B8751623 Methyl n-(2,4-dinitrophenyl)glycinate CAS No. 5310-51-0

Methyl n-(2,4-dinitrophenyl)glycinate

Cat. No. B8751623
Key on ui cas rn: 5310-51-0
M. Wt: 255.18 g/mol
InChI Key: UGQLSPNTUYLLSP-UHFFFAOYSA-N
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Patent
US07405235B2

Procedure details

A mixture of 1-fluoro-2,4-dinitrobenzene (1) (15 g, 0.81 mmol), glycine methyl ester hydrochloride (11.5 g, 0.92 mmol), K2CO3 (22.3 g, 0.162 mmol) and methanol (300 mL) was heated at 60° C. for 30 minutes. After cooling in an ice bath, the resulting yellow precipitate was collected by filtration, washed with water and methanol and dried in vacuo. Yield 10.5 g (51%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12].Cl.[CH3:15][O:16][C:17](=[O:20])[CH2:18][NH2:19].C([O-])([O-])=O.[K+].[K+]>CO>[CH3:15][O:16][C:17](=[O:20])[CH2:18][NH:19][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[N+:11]([O-:13])=[O:12] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
11.5 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
22.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
the resulting yellow precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water and methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
COC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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